8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol;hydrobromide

Lipophilicity Membrane permeability LogP

8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol hydrobromide (CAS 2411294-47-6) is a fluorinated tetrahydroisoquinoline (THIQ) derivative supplied as the hydrobromide salt (C₉H₁₁BrFNO, MW 248.09). The compound belongs to the substituted 1,2,3,4-tetrahydroisoquinoline class, which is widely investigated for pharmacological modulation of phenylethanolamine N-methyltransferase (PNMT), adrenergic receptors, and oncology targets.

Molecular Formula C9H11BrFNO
Molecular Weight 248.095
CAS No. 2411294-47-6
Cat. No. B2810929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol;hydrobromide
CAS2411294-47-6
Molecular FormulaC9H11BrFNO
Molecular Weight248.095
Structural Identifiers
SMILESC1CNCC2=C(C=CC(=C21)O)F.Br
InChIInChI=1S/C9H10FNO.BrH/c10-8-1-2-9(12)6-3-4-11-5-7(6)8;/h1-2,11-12H,3-5H2;1H
InChIKeyYAPQDOVDPGZOFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol hydrobromide (CAS 2411294-47-6): Sourcing and Baseline Characterization for Research Procurement


8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol hydrobromide (CAS 2411294-47-6) is a fluorinated tetrahydroisoquinoline (THIQ) derivative supplied as the hydrobromide salt (C₉H₁₁BrFNO, MW 248.09) . The compound belongs to the substituted 1,2,3,4-tetrahydroisoquinoline class, which is widely investigated for pharmacological modulation of phenylethanolamine N-methyltransferase (PNMT), adrenergic receptors, and oncology targets [1][2]. The presence of an 8-fluoro substituent ortho to the secondary amine, combined with a 5-hydroxy group on the aromatic ring, defines a dual-substitution pattern that distinguishes this compound from mono-substituted THIQ analogs available for procurement .

Why 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol hydrobromide Cannot Be Replaced by Common THIQ Analogs in Research Protocols


Generic substitution of 8-fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol hydrobromide with unsubstituted or mono-substituted THIQ analogs introduces functional liabilities that undermine experimental reproducibility. The 8-fluoro substituent is a critical determinant of PNMT inhibitory activity in the 7,8-dihalo-THIQ pharmacophore class, as established by Pendleton et al. and the foundational SmithKline patent [1][2]. Concurrently, the 5-hydroxy group engages a spatially compact hydrophilic pocket within the PNMT active site—an interaction abolished by methyl ether capping or positional isomerism, as demonstrated by Sall and Grunewald [3]. The non-fluorinated analog 1,2,3,4-tetrahydroisoquinolin-5-ol (CAS 102877-50-9) lacks the 8-halo substituent and exhibits markedly weaker PNMT affinity (Ki = 17.6 μM) [4]. Conversely, 8-fluoro-1,2,3,4-tetrahydroisoquinoline (CAS 123594-01-4) lacks the 5-hydroxy group required for hydrophilic pocket engagement. Only the dual-substitution pattern present in the title compound simultaneously satisfies both structural requirements [1][3].

Quantitative Differentiation Evidence for 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol hydrobromide (CAS 2411294-47-6): Head-to-Head and Cross-Study Comparator Data


Lipophilicity (LogP) Differentiation vs. Non-Fluorinated 5-Hydroxy-THIQ Analog

The 8-fluoro substituent increases computed LogP by approximately 0.75 log units relative to the non-fluorinated parent 1,2,3,4-tetrahydroisoquinolin-5-ol, while preserving identical topological polar surface area (TPSA) . This translates to a ~5.6-fold increase in octanol-water partition coefficient without sacrificing hydrogen-bonding capacity, a profile consistent with improved passive membrane permeability and potential blood-brain barrier penetration [1].

Lipophilicity Membrane permeability LogP Drug design

PNMT Inhibitor Pharmacophore: Dual 8-Halo / 5-Hydroxy Substitution Motif vs. Mono-Substituted Analogs

The 8-fluoro substituent places this compound within the 7,8-dihalo-THIQ class of PNMT inhibitors exemplified by SK&F 64139 (7,8-dichloro-THIQ; PNMT IC₅₀ = 100 nM, Ki = 0.3 μM) [1][2]. The 5-hydroxy group independently addresses the hydrophilic pocket identified by Sall and Grunewald, where 5-hydroxy substitution enhances PNMT binding affinity relative to unsubstituted THIQ [3]. The non-fluorinated 5-hydroxy analog (1,2,3,4-tetrahydroisoquinolin-5-ol) exhibits substantially weaker PNMT affinity (Ki = 17.6 μM) in the absence of an 8-halo substituent [4]. Thus, the dual 8-F/5-OH pattern is structurally poised to engage two distinct PNMT binding regions simultaneously.

PNMT inhibition Phenylethanolamine N-methyltransferase Epinephrine biosynthesis Catecholamine modulation

Hydrobromide Salt Form: Superior Aqueous Handling vs. Free Base for In Vitro Assay Preparation

The hydrobromide salt (CAS 2411294-47-6, MW 248.09) offers substantially improved aqueous solubility relative to the free base form (CAS 1783926-18-0, MW 167.18) . The tertiary amine protonation by HBr yields a crystalline salt with enhanced hydrophilicity, as reflected by the lower computed LogP of 1.75 for the salt compared to typical free-base THIQ LogP values . This formulation advantage is critical for reproducible dose-response studies where DMSO concentration must be minimized to avoid solvent-related cytotoxicity artifacts.

Salt form Aqueous solubility Assay-ready Formulation

Procurement Purity Specification: 98% Assay vs. Typical 95% for Structurally Related THIQ Building Blocks

The title compound is supplied at a certified purity of 98% (HPLC) as per Leyan.com batch specifications , exceeding the typical 95% purity offered for the hydrobromide salt by alternative suppliers and matching the highest purity tier available for the non-fluorinated analog 1,2,3,4-tetrahydroisoquinolin-5-ol . This 3-percentage-point purity differential corresponds to a 60% reduction in total impurity burden (from 5% to 2%), which is consequential for quantitative pharmacology where trace impurities can act as confounding agonists or antagonists.

Purity Quality specification Procurement Reproducibility

Optimal Research Deployment Scenarios for 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol hydrobromide Based on Quantitative Differentiation Evidence


PNMT Inhibitor Structure-Activity Relationship (SAR) Probe Development

This compound serves as a key SAR probe for mapping the additive contributions of 8-halo and 5-hydroxy substituents to PNMT inhibition. The 8-fluoro group provides the halo-substitution required for potent PNMT engagement as defined by the 7,8-dihalo-THIQ pharmacophore (Patent US 3,939,164) [1], while the 5-hydroxy group independently addresses the hydrophilic pocket identified by Sall and Grunewald (J Med Chem 1987) . Researchers can use this dual-substitution scaffold to benchmark against the non-fluorinated 5-hydroxy analog (PNMT Ki = 17.6 μM) and SK&F 64139 (PNMT IC₅₀ = 100 nM, Ki = 0.3 μM) , enabling dissection of potency vs. selectivity determinants at the PNMT active site.

CNS-Penetrant Lead Optimization with Balanced Lipophilicity

The compound's computed LogP of 1.75—elevated by 0.75 log units over the non-fluorinated analog (XLogP3 = 1.0) while preserving TPSA at 32.26 Ų [1]—positions it as an advantageous starting point for CNS drug discovery programs. This lipophilicity window (LogP 1–3) is within the optimal range for blood-brain barrier penetration as established by the THIQ β-fluorination studies of Griffith et al. . Medicinal chemistry teams exploring catecholamine-modulating therapeutics can leverage this balanced profile for hit-to-lead optimization without the excessive lipophilicity penalties (LogP >3) that often accompany dihalogenated THIQ analogs.

High-Throughput Screening (HTS) with Aqueous-Compatible Formatting

The hydrobromide salt form (MW 248.09) [1] provides enhanced aqueous solubility compared to the free base (CAS 1783926-18-0, MW 167.18) , enabling direct aqueous dilution for automated HTS workflows. Combined with the 98% purity specification [1]—which reduces total impurity burden to ≤2% vs. the 5% typical of alternative supply sources —this compound is suited for quantitative HTS campaigns where DMSO vehicle concentration must be minimized and impurity-driven assay interference must be controlled. This is particularly relevant for cell-based PNMT or adrenergic receptor screens where solvent cytotoxicity confounds can mask genuine pharmacological signals.

Anticancer THIQ Scaffold Diversification with Defined Physicochemical Properties

Tetrahydroisoquinoline derivatives have demonstrated antiproliferative activity against MCF-7 breast cancer and Ishikawa endometrial cancer cell lines, with potent analogs achieving IC₅₀ values in the sub-μg/mL range [1]. The title compound's defined LogP (1.75), TPSA (32.26 Ų), and zero rotatable bonds provide a physicochemically characterized entry point for systematic SAR exploration of the 5,8-disubstituted THIQ space in oncology. The zero-rotatable-bond architecture confers conformational rigidity that is valuable for target engagement entropy considerations, while the hydrobromide salt ensures solubility compatibility with cell culture media.

Quote Request

Request a Quote for 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol;hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.